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Compound of Interest

Compound Name: 2-Butanethiol

Cat. No.: B122982 Get Quote

This technical guide provides a comprehensive overview of the thermochemical data for 2-
butanethiol, intended for researchers, scientists, and professionals in drug development. The

information is compiled from established sources, with a focus on quantitative data,

experimental methodologies, and the relationships between different thermochemical

properties.

Quantitative Thermochemical Data
The following tables summarize the key thermochemical properties of 2-butanethiol. The data

is primarily sourced from the NIST Chemistry WebBook and Cheméo, which compile and

evaluate experimental results.[1]

Table 1: Enthalpy and Gibbs Free Energy of Formation
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Property State Value Units Reference

Standard

Enthalpy of

Formation (ΔfH°)

Liquid -156.3 ± 0.8 kJ/mol
Hubbard et al.,

1958[2]

Standard

Enthalpy of

Formation (ΔfH°)

Gas -118.0 kJ/mol Calculated

Standard Gibbs

Free Energy of

Formation (ΔfG°)

Gas -38.39 ± 0.19 kcal/mol
McCullough et

al., 1958[3]

Table 2: Molar Heat Capacity and Entropy

Property State
Temperatur
e (K)

Value Units Reference

Molar Heat

Capacity (Cp)
Liquid 298.15 185.3 J/mol·K

McCullough

et al., 1958[3]

Molar Heat

Capacity (Cp)
Ideal Gas 298.15 134.5 J/mol·K

McCullough

et al., 1958[3]

Standard

Molar

Entropy (S°)

Liquid 298.15 258.4 J/mol·K
McCullough

et al., 1958[3]

Standard

Molar

Entropy (S°)

Ideal Gas 298.15 371.2 J/mol·K
McCullough

et al., 1958[3]

Table 3: Phase Change and Combustion Data
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Property Transition Value Units Reference

Enthalpy of

Vaporization

(ΔvapH)

Liquid to Gas 38.3 kJ/mol
McCullough et

al., 1958[3]

Enthalpy of

Fusion (ΔfusH)
Solid to Liquid 6.48 kJ/mol

McCullough et

al., 1958[3]

Standard

Enthalpy of

Combustion

(ΔcH°)

Liquid -2950.4 ± 0.7 kJ/mol
Hubbard et al.,

1958[2]

Normal Boiling

Point (Tb)
- 357.7 K Cheméo

Melting Point

(Tm)
- 133.2 K Cheméo

Experimental Protocols
The majority of the critically evaluated thermochemical data for 2-butanethiol originates from

the experimental work of McCullough, Finke, et al. (1958) and Hubbard, Good, and

Waddington (1958).[2][3] The following is a summary of the experimental methodologies

employed in these seminal studies.

Low-Temperature Calorimetry (McCullough, Finke, et al.,
1958)
The heat capacity of 2-butanethiol was measured from 12 K to 307 K for the solid and liquid

phases, and for the vapor phase from 346 K to 453 K.[3]

Apparatus: A platinum resistance thermometer and a platinum-rhodium thermocouple were

used in an adiabatic calorimeter. The sample of 2-butanethiol was placed in a copper

vessel, which was surrounded by an adiabatic shield. The temperature of the shield was

maintained to be as close as possible to the temperature of the calorimeter vessel to

minimize heat exchange with the surroundings.
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Procedure: A known amount of electrical energy was supplied to the sample, and the

resulting temperature increase was measured. The heat capacity was then calculated from

the energy input and the temperature change. For the determination of the enthalpy of

fusion, the energy required to melt the sample at its triple point was measured. The enthalpy

of vaporization was determined by measuring the heat required to vaporize a known mass of

the liquid at a constant temperature.[3]

Combustion Calorimetry (Hubbard, Good, and
Waddington, 1958)
The standard enthalpy of combustion of liquid 2-butanethiol was determined using a rotating-

bomb calorimeter.[2]

Apparatus: A platinum-lined, rotating-bomb calorimeter was used. The rotation of the bomb

ensured complete combustion and a uniform final state of the combustion products. The

calorimeter was submerged in a water bath of known heat capacity to measure the heat

released during the combustion.

Procedure: A weighed sample of 2-butanethiol was sealed in a glass ampoule and placed in

the bomb, which was then pressurized with oxygen. The sample was ignited, and the

temperature rise of the water bath was measured. The heat of combustion was calculated

from the temperature change and the heat capacity of the calorimeter system. The final

products of combustion for an organosulfur compound like 2-butanethiol are carbon dioxide,

water, and sulfuric acid.[2]

Visualization of Thermochemical Relationships
The following diagram illustrates the logical relationships between the primary thermochemical

quantities of 2-butanethiol and the experimentally determined values.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9809154/
https://www.benchchem.com/product/b122982?utm_src=pdf-body
https://www.researchgate.net/publication/228035941_Thermochemistry_of_Organosulfur_Compounds
https://www.benchchem.com/product/b122982?utm_src=pdf-body
https://www.benchchem.com/product/b122982?utm_src=pdf-body
https://www.researchgate.net/publication/228035941_Thermochemistry_of_Organosulfur_Compounds
https://www.benchchem.com/product/b122982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enthalpy (H)

Gibbs Free Energy (G)
G = H - TS

Entropy (S)Heat Capacity (Cp)
Cp = (∂H/∂T)p

Integration

Integration (Cp/T)

Enthalpy of Combustion (ΔcH°) Enthalpy of Formation (ΔfH°)Hess's Law

Enthalpy of Vaporization (ΔvapH)

Enthalpy of Fusion (ΔfusH)

Click to download full resolution via product page

Caption: Logical flow from experimentally measured thermochemical data to fundamental

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Thermochemical Properties of 2-Butanethiol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122982#thermochemical-data-for-2-butanethiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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